Rev 5901 - 101910-24-1

Rev 5901

Catalog Number: EVT-254779
CAS Number: 101910-24-1
Molecular Formula: C22H25NO2
Molecular Weight: 335.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol, also known as REV 5901 or REV-5901, is a synthetic arylmethylphenyl ether derivative. [, ] This compound is a potent inhibitor of 5-lipoxygenase (5-LOX) and a competitive antagonist of peptidoleukotrienes (LTs). [, , ] It has been widely utilized in scientific research to investigate the role of 5-LOX and LTs in various inflammatory and pathological processes. [, , , , , , , , , , , , ]

Leukotriene D4 (LTD4)

  • Relevance: REV 5901 exhibits competitive antagonism against LTD4 by binding to CysLT1 receptors. [, , , ] This interaction effectively inhibits LTD4-induced bronchoconstriction and other inflammatory responses. [, , ] Several studies used LTD4 to investigate the inhibitory effects of REV 5901 on its actions. [, , ]

Leukotriene C4 (LTC4)

  • Relevance: While REV 5901 primarily acts as an antagonist of LTD4, studies have shown that it can also inhibit the effects of LTC4. [, ] This suggests a broader antagonistic activity of REV 5901 towards cysteinyl leukotrienes involved in inflammatory processes. [, ]

Leukotriene E4 (LTE4)

  • Relevance: REV 5901 exhibits antagonistic activity against LTE4, further highlighting its broad-spectrum action on cysteinyl leukotrienes. [, ] The inhibitory effect on LTE4-induced responses was specifically observed in the presence of the airway epithelium, suggesting a potential role of epithelial cells in this process. []

α-pentyl-4-(2-quinolinylmethoxy)-benzenemethanol (L-655238)

    Zileuton

    • Relevance: Both Zileuton and REV 5901 exert their anti-inflammatory effects by targeting the 5-lipoxygenase pathway, albeit with different mechanisms. [, ] Zileuton directly inhibits the 5-lipoxygenase enzyme, while REV 5901 acts as a competitive antagonist at CysLT receptors and also has inhibitory effects on the enzyme. [, , , ]

    MK-886

      Nordihydroguaiaretic acid (NDGA)

        5,8,11,14-Eicosatetraynoic acid (ETYA)

          Baicalein

          • Relevance: Both Baicalein and REV 5901 demonstrate anti-inflammatory effects but target different lipoxygenase isoforms. [] Baicalein selectively inhibits 12/15-lipoxygenase, while REV 5901 primarily targets 5-lipoxygenase. [, ] This difference highlights the diverse roles of various lipoxygenase pathways in inflammation.
          Overview

          Rev 5901 is a synthetic compound recognized primarily as an antagonist of cysteinyl-leukotriene receptors, specifically targeting cysteinyl-leukotriene receptor 1. This receptor plays a significant role in mediating various allergic and hypersensitivity reactions by binding to cysteinyl leukotrienes such as leukotriene C4 and leukotriene D4. The compound has demonstrated potential therapeutic applications in treating conditions associated with inflammation and allergic responses, particularly in respiratory diseases .

          Source and Classification

          Rev 5901 is classified under the category of leukotriene receptor antagonists. It has been studied for its effects in various preclinical models, including guinea pigs, where it exhibited significant antagonistic activity against leukotriene-induced bronchoconstriction and other allergic responses. The compound has been synthesized through various chemical methods, which will be discussed in detail in the synthesis section .

          Synthesis Analysis

          Methods and Technical Details

          The synthesis of Rev 5901 involves several key steps that utilize naphthalene or quinoline derivatives as starting materials. The process typically includes:

          1. Formation of the Core Structure: Initial reactions focus on constructing the core structure of Rev 5901 by employing specific reagents that facilitate the formation of necessary functional groups.
          2. Functionalization: This step introduces various substituents to enhance the biological activity of the compound. The functionalization process is crucial for optimizing the interaction with cysteinyl-leukotriene receptors.
          3. Purification and Characterization: Following synthesis, the compound undergoes purification processes such as chromatography. Characterization techniques including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of Rev 5901 .
          Molecular Structure Analysis

          Structure and Data

          Rev 5901 possesses a complex molecular structure characterized by its specific arrangement of atoms, which is essential for its biological activity. The detailed molecular formula is C17H16N2O3S, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

          • Molecular Weight: Approximately 316.38 g/mol
          • Structural Features: The compound features a naphthalene ring system that is vital for receptor binding.

          This structure enables Rev 5901 to effectively interact with cysteinyl-leukotriene receptors, influencing their activity and potentially mitigating inflammatory responses .

          Chemical Reactions Analysis

          Reactions and Technical Details

          Rev 5901 participates in several chemical reactions that are critical for its function as a leukotriene receptor antagonist:

          • Binding Affinity Studies: In vitro studies have shown that Rev 5901 exhibits a Ki value of approximately 0.7 μM against cysteinyl-leukotriene receptor binding. This indicates a strong affinity for the receptor, which is essential for its antagonistic effects.
          • Inhibition Mechanism: The compound has been shown to inhibit antigen-induced release of leukotrienes in guinea pig models, demonstrating its effectiveness in reducing inflammatory mediators .

          These reactions highlight the compound's role in modulating immune responses through its interaction with leukotriene pathways.

          Mechanism of Action

          Process and Data

          The mechanism of action of Rev 5901 primarily involves:

          • Antagonism of Cysteinyl-Leukotriene Receptors: By binding to these receptors, Rev 5901 prevents the action of leukotrienes, which are potent mediators of inflammation and bronchoconstriction.
          • Induction of Apoptosis: Research indicates that Rev 5901 can induce apoptosis in certain cell types by activating caspases, contributing to its therapeutic effects against tumors .
          • Impact on Signaling Pathways: The compound influences various intracellular signaling pathways, including MAPK and PI3K/Akt pathways, which are crucial for cell survival and apoptosis regulation .
          Physical and Chemical Properties Analysis

          Physical Properties

          • Appearance: Typically presented as a crystalline solid.
          • Solubility: Soluble in organic solvents like dimethyl sulfoxide but exhibits limited solubility in water.

          Chemical Properties

          • Stability: Rev 5901 is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
          • Reactivity: The compound's reactivity is primarily influenced by its functional groups, which can participate in various chemical interactions.

          These properties are essential for understanding how Rev 5901 behaves in biological systems and its potential applications .

          Applications

          Scientific Uses

          Rev 5901 has several notable applications in scientific research:

          • Anti-inflammatory Research: Due to its ability to block cysteinyl-leukotriene receptors, it is being explored as a treatment option for asthma and other inflammatory diseases.
          • Cancer Research: Its apoptotic effects on tumor cells make it a candidate for further investigation in cancer therapies.
          • Preclinical Studies: Ongoing studies continue to evaluate its efficacy in various models of allergic reactions and pulmonary conditions .
          Introduction to 5-Lipoxygenase (5-LO) Inhibitors and Rev-5901

          Role of 5-Lipoxygenase in Inflammation and Carcinogenesis

          5-Lipoxygenase (5-LO) catalyzes the biosynthesis of leukotrienes (LTs), potent lipid mediators derived from arachidonic acid. In inflammation, LTs (e.g., LTB4, LTC4, LTD4) drive bronchoconstriction, vascular permeability, and neutrophil chemotaxis, making 5-LO pivotal in asthma pathogenesis [3] [8]. Beyond inflammation, 5-LO is overexpressed in pancreatic, prostate, and colorectal carcinomas, where its metabolites activate oncogenic pathways:

          • LTB4 binds BLT receptors, stimulating proliferation and suppressing apoptosis via NF-κB and ERK pathways [8].
          • 5-HETE and 5-oxo-ETE act as survival signals for tumor cells [8].Epigenetic dysregulation (e.g., promoter demethylation) drives 5-LO overexpression in cancers, correlating with poor prognosis [8].

          Table 1: 5-LO in Disease Pathogenesis

          Disease ContextKey 5-LO MetabolitesCellular Effects
          Asthma & InflammationLTD4, LTC4Bronchoconstriction, mucus secretion, eosinophil recruitment
          Colorectal CancerLTB4, 5-HETEEnhanced cell viability, activation of anti-apoptotic pathways
          Prostate Cancer5-oxo-ETE, LTB4Tumor cell proliferation, angiogenesis

          Table 2: Research Findings Linking 5-LO to Carcinogenesis

          Study ModelMajor FindingsReference
          Human pancreatic cancer tissue6-fold higher 5-LO mRNA vs. normal tissue; LTB4 receptor overexpression [8]
          Colorectal cancer cells (CT26CL25)REV-5901 reduced cell viability (IC50: 30 µM) [1]
          Neuroblastoma primary tumorsCo-overexpression of 5-LO, FLAP, and CysLT receptors [8]

          Classification of 5-LO Inhibitors: Redox vs. Non-Redox Mechanisms

          5-LO inhibitors are classified by their chemical interactions with the enzyme’s active site:

          • Redox-Type Inhibitors:
          • Reduce the active-site ferric iron (Fe³⁺) to inactive ferrous state (Fe²⁺).
          • Examples: Zileuton (FDA-approved for asthma), NDGA.
          • Limitations: Short half-life, risk of hepatotoxicity [6] [10].
          • Non-Redox-Type Inhibitors:
          • Compete with arachidonic acid for binding without altering iron oxidation.
          • Subtypes: Iron-chelators (e.g., BWA4C) and competitive substrate mimics (e.g., REV-5901) [8] [10].FLAP inhibitors (e.g., MK-886) represent a distinct class, preventing AA transfer to 5-LO [8].

          Table 3: Classification of 5-LO Inhibitors

          MechanismRepresentative CompoundsKey FeaturesLimitations
          RedoxZileuton, NDGAIrreversible inhibition, broad anti-LT effectsNon-specific cytotoxicity, metabolic instability
          Non-RedoxREV-5901, CJ-13,610Reversible, competitive bindingVariable cell permeability
          FLAP-dependentMK-886Blocks 5-LO/AA interactionNo direct 5-LO binding

          Rev-5901 as a Non-Redox Competitive Inhibitor: Historical Context and Development

          Rev-5901 (α-pentyl-3-(2-quinolinylmethoxy)benzenemethanol; CAS 101910-24-1) emerged in the 1980s as a dual-acting agent combining:

          • Competitive LTD4 Receptor Antagonism: Binds CysLT1 receptors (Ki = 0.7 μM in guinea pig lung membranes) [1] [4].
          • Direct 5-LO Inhibition: Blocks rat neutrophil 5-LO (IC50 = 0.12 μM) via substrate competition without redox effects [9].Its design exploits structural mimicry of arachidonic acid and LTs, featuring:
          • A hydrophobic alkyl chain (pentyl) anchoring the membrane-binding domain.
          • A quinolinylmethoxy group sterically hindering the 5-LO active site [4] [7].

          Table 4: Pharmacological Profile of REV-5901

          ParameterValueExperimental Context
          Molecular Weight335.44 g/molC22H25NO2
          Ki for CysLT10.7 µMGuinea pig lung membranes
          5-LO IC500.12 µMRat neutrophil homogenates
          In Vitro Efficacy30 µM (IC50 for CT26CL25 cells)Colon carcinoma cell viability assay

          Early studies demonstrated Rev-5901’s functional efficacy:

          • In Vitro: Inhibited antigen-induced LT and histamine release from human lung tissue (1–10 μM) [2].
          • In Vivo:
          • Reduced LTD4-induced bronchoconstriction in guinea pigs (10–30 mg/kg, i.v.) [1].
          • Suppressed platelet-activating factor (PAF)-induced hyperresponsiveness via intratracheal delivery [5].

          Table 5: Key Research Milestones for REV-5901

          YearStudyMajor Contribution
          1987Van Inwegen et al.First biochemical characterization as dual 5-LO/CysLT1 inhibitor
          1987J. Pharm. Pharmacol.Inhibition of LT/histamine release in human lung tissue
          1992Br. J. Pharmacol.Blockade of PAF-induced airway hyperresponsiveness

          Properties

          CAS Number

          101910-24-1

          Product Name

          Rev 5901

          IUPAC Name

          1-[3-(quinolin-2-ylmethoxy)phenyl]hexan-1-ol

          Molecular Formula

          C22H25NO2

          Molecular Weight

          335.4 g/mol

          InChI

          InChI=1S/C22H25NO2/c1-2-3-4-12-22(24)18-9-7-10-20(15-18)25-16-19-14-13-17-8-5-6-11-21(17)23-19/h5-11,13-15,22,24H,2-4,12,16H2,1H3

          InChI Key

          JRLOEMCOOZSCQP-UHFFFAOYSA-N

          SMILES

          CCCCCC(C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2)O

          Synonyms

          alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol
          PF 5901
          PF-5901
          REV 5901
          REV-5901
          RG 5901
          RG-5901

          Canonical SMILES

          CCCCCC(C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2)O

          Product FAQ

          Q1: How Can I Obtain a Quote for a Product I'm Interested In?
          • To receive a quotation, send us an inquiry about the desired product.
          • The quote will cover pack size options, pricing, and availability details.
          • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
          • Quotations are valid for 30 days, unless specified otherwise.
          Q2: What Are the Payment Terms for Ordering Products?
          • New customers generally require full prepayment.
          • NET 30 payment terms can be arranged for customers with established credit.
          • Contact our customer service to set up a credit account for NET 30 terms.
          • We accept purchase orders (POs) from universities, research institutions, and government agencies.
          Q3: Which Payment Methods Are Accepted?
          • Preferred methods include bank transfers (ACH/wire) and credit cards.
          • Request a proforma invoice for bank transfer details.
          • For credit card payments, ask sales representatives for a secure payment link.
          • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
          Q4: How Do I Place and Confirm an Order?
          • Orders are confirmed upon receiving official order requests.
          • Provide full prepayment or submit purchase orders for credit account customers.
          • Send purchase orders to sales@EVITACHEM.com.
          • A confirmation email with estimated shipping date follows processing.
          Q5: What's the Shipping and Delivery Process Like?
          • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
          • You can use your FedEx account; specify this on the purchase order or inform customer service.
          • Customers are responsible for customs duties and taxes on international shipments.
          Q6: How Can I Get Assistance During the Ordering Process?
          • Reach out to our customer service representatives at sales@EVITACHEM.com.
          • For ongoing order updates or questions, continue using the same email.
          • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

          Quick Inquiry

           Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.